2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a thioether linkage, and a nicotinic acid moiety . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, the thioether linkage, and the nicotinic acid moiety would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, the thioether linkage might be susceptible to oxidation, and the carboxylic acid group in the nicotinic acid moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Extraction and Production
- Nicotinic acid, a component of 2-((1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, is widely used in food, pharmaceutical, and biochemical industries. Its production can be intensified by enzymatic conversion of 3-cyanopyridine or biosynthesis. Reactive extraction is used as a separation step from dilute fermentation broth (Kumar & Babu, 2009).
Industrial Synthesis Methods
- Industrially, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. New ecological methods for its production from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine focus on green chemistry to reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Pseudopeptides
- The synthesis of nicotinic acid-based amino acid units with an amidoxime function on the pyridine ring has been developed. This involves coupling 2-cyanonicotinic acid with methyl esters of l-α-amino acids, leading to intermediate 2-cyanopyridin-3-yl-containing pseudopeptides (Ovdiichuk et al., 2015).
Insecticidal Activity
- Some derivatives of nicotinic acid have been synthesized and shown promising insecticidal activities against various pests. These derivatives were created by esterification of nicotinic acid and further reactions with compounds like thiourea (Deshmukh, Patil, & Shripanavar, 2012).
Vasorelaxation and Antioxidation Properties
- Thionicotinic acid analogs have been studied for their vasorelaxation and antioxidative properties. These analogs exhibit maximal vasorelaxation in a dose-dependent manner and have potential as therapeutics for their vasorelaxant and antioxidant capabilities (Prachayasittikul et al., 2010).
Synthesis of Complexes and Catalysts
- Research includes the synthesis of various nicotinic acid derivatives and complexes for use in chemical reactions, pharmaceutical manufacturing, and as catalysts in organic synthesis. This involves creating novel routes and methods for efficient production and utilization of nicotinic acid derivatives (Kiss, Ferreira, & Learmonth, 2008), (Tamaddon & Azadi, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S/c1-9-4-5-12(11(18)7-9)20-14(21)8-13(16(20)22)25-15-10(17(23)24)3-2-6-19-15/h2-7,13H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSFZZKFDLBHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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